molecular formula C12H20N2O3 B2977601 Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate CAS No. 2228910-42-5

Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No.: B2977601
CAS No.: 2228910-42-5
M. Wt: 240.303
InChI Key: WLUQGZGBVUKVAN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate is a bicyclic organic compound featuring an azetidine ring (four-membered nitrogen-containing heterocycle) fused to a 5-oxopyrrolidin-3-yl moiety. The tert-butyl carbamate group serves as a protective group for the azetidine nitrogen, enhancing stability during synthetic processes. This compound is widely utilized in medicinal chemistry as a rigid scaffold for drug discovery due to its conformational constraints, which can improve target binding and metabolic stability .

The 5-oxopyrrolidin moiety introduces a lactam ring, enabling hydrogen-bonding interactions with biological targets. Its molecular weight is approximately 268.3 g/mol (calculated from C₁₃H₂₂N₂O₃), and it exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Properties

IUPAC Name

tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)8-4-10(15)13-5-8/h8-9H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUQGZGBVUKVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate serves as a valuable intermediate for the construction of complex molecules.

Biology and Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of novel therapeutic agents targeting specific biological pathways. Research is ongoing to explore its efficacy and safety in various preclinical models.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate with analogues reported in the literature:

Compound Name (CAS or Reference) Molecular Formula Functional Groups Key Structural Differences
Target Compound (2228910-42-5) C₁₃H₂₂N₂O₃ Azetidine, 5-oxopyrrolidin, tert-butyl ester Reference structure
tert-Butyl 3-(cyanomethyl)-3-(dioxaborolane)azetidine-1-carboxylate C₁₈H₂₈BN₃O₄ Cyanomethyl, boronic ester Boron-containing substituent enables Suzuki-Miyaura cross-coupling
tert-Butyl 3-(indol-2-yl)azetidine-1-carboxylate C₁₉H₂₃N₃O₃ Indole, acetamido Aromatic indole ring enhances π-π interactions
tert-Butyl 3-(5-formyl-oxazol-2-yl)azetidine-1-carboxylate C₁₂H₁₈N₂O₄ Oxazole, formyl group Oxazole heterocycle introduces electrophilic reactivity
tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate C₈H₁₄N₂O₃ Hydroxyimino Oxime functional group aids in chelation or tautomerism

Key Observations :

  • Boron-containing analogues (e.g., ) are tailored for cross-coupling reactions, unlike the target compound, which lacks such reactivity.
  • Aromatic substituents (e.g., indole in ) improve binding to hydrophobic protein pockets but may reduce solubility.
  • Oxazole derivatives (e.g., ) exhibit higher electrophilicity due to the electron-deficient heterocycle, whereas the 5-oxopyrrolidin group in the target compound offers hydrogen-bond acceptor sites.

Physicochemical Properties

Property Target Compound tert-Butyl 3-(cyanomethyl)-... tert-Butyl 3-(indol-2-yl)...
Molecular Weight (g/mol) 268.3 361.2 341.4
LogP (Predicted) 1.2 2.8 2.5
Solubility (Polar solvents) Moderate Low Low
Melting Point (°C) Not reported 120–122 (crystalline) 98–100 (amorphous)

Insights :

  • The boronic ester derivative has higher hydrophobicity (LogP = 2.8), limiting its aqueous solubility but favoring membrane permeability.
  • The indole-containing analogue shares similar LogP with the target compound but exhibits lower crystallinity, impacting formulation stability.

Comparison with Analogues :

  • Cyanomethyl-Boronic Ester Derivative : Synthesized via DBU-catalyzed alkylation in isopropanol, leveraging the nucleophilicity of the azetidine nitrogen.
  • Indole Derivative : Prepared by acetylating an aminoethyl-indole intermediate, highlighting the versatility of azetidine in post-functionalization.
  • Oxazole Derivative : Likely synthesized via [3+2] cycloaddition, exploiting the azetidine’s strain-driven reactivity.

Biological Activity

Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate, with the CAS number 1257294-07-7, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, synthesis, and implications in medicinal chemistry based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H20N2O3
  • Molecular Weight : 228.30 g/mol
  • IUPAC Name : this compound

Antiviral Properties

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antiviral activity. For instance, research has shown that related tetrahydroisoquinoline derivatives possess anti-coronavirus properties against strains such as HCoV-229E and HCoV-OC43. These findings suggest that azetidine-based compounds could serve as a scaffold for developing antiviral agents .

Antitumor Activity

The biological activity of azetidine derivatives has been explored in various contexts, including their antitumor potential. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell proliferation through multiple mechanisms, including disruption of the cell cycle and modulation of apoptotic pathways .

Antiparasitic Effects

In vitro studies have also highlighted the antiparasitic activity of azetidine derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds from this class exhibited lower cytotoxicity towards mammalian cells while maintaining efficacy against resistant strains of the parasite .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Azetidine Ring : The initial step typically includes the cyclization of appropriate precursors under acidic or basic conditions.
  • Carboxylation : The introduction of the carboxylic acid moiety can be achieved through various methods, including the use of carbon dioxide in the presence of a base.
  • Protection and Deprotection Steps : Tert-butyl groups are often used to protect functional groups during synthesis and are removed post-reaction to yield the final product.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antiviral activity against HCoV strains with IC50 values indicating effective inhibition at low concentrations.
Study BReported significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 µM to 50 µM, suggesting potential for further development as an anticancer agent.
Study CInvestigated antiparasitic activity showing lower toxicity profiles compared to standard treatments, highlighting a promising lead for malaria therapeutics.

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